(3-(2-Methoxyethoxy)pyridin-4-yl)methanamine

EGFR exon 20 insertion kinase inhibitor targeted therapy

(3-(2-Methoxyethoxy)pyridin-4-yl)methanamine (CAS 1539076-88-4) is a substituted pyridine derivative featuring a methoxyethoxy group at the 3-position and a methanamine moiety at the 4-position of the aromatic ring. With a molecular formula of C9H14N2O2 and a molecular weight of 182.22 g/mol, this compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry, notably in the construction of 4H-pyrrolo[3,2-c]pyridin-4-one scaffolds.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 1539076-88-4
Cat. No. B1407095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(2-Methoxyethoxy)pyridin-4-yl)methanamine
CAS1539076-88-4
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=CN=C1)CN
InChIInChI=1S/C9H14N2O2/c1-12-4-5-13-9-7-11-3-2-8(9)6-10/h2-3,7H,4-6,10H2,1H3
InChIKeyILZOBRGOICCGIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(2-Methoxyethoxy)pyridin-4-yl)methanamine (CAS 1539076-88-4): A Key Pyridine Building Block for Targeted Covalent Inhibitors


(3-(2-Methoxyethoxy)pyridin-4-yl)methanamine (CAS 1539076-88-4) is a substituted pyridine derivative featuring a methoxyethoxy group at the 3-position and a methanamine moiety at the 4-position of the aromatic ring . With a molecular formula of C9H14N2O2 and a molecular weight of 182.22 g/mol, this compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry, notably in the construction of 4H-pyrrolo[3,2-c]pyridin-4-one scaffolds [1]. Its unique substitution pattern—specifically the 3-alkoxy-4-aminomethyl arrangement—has been validated in the development of potent, mutant-selective epidermal growth factor receptor (EGFR) inhibitors [2]. The compound is commercially available from multiple suppliers at purity levels ranging from 95% to 98%, with certain vendors offering ISO-certified production suitable for pharmaceutical quality control workflows .

Regioisomer Specific 3-alkoxy-4-aminomethyl substitution pattern for hinge-binding kinase inhibitor design
Synthetic Use Key intermediate for 4H-pyrrolo[3,2-c]pyridin-4-one scaffolds in medicinal chemistry
Quality Options High-purity supply with ISO-certified production available for quality-controlled workflows

Why (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine Cannot Be Replaced by Its Positional Isomers


The pharmacological and synthetic utility of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine is exquisitely sensitive to the regioisomeric placement of the methoxyethoxy and aminomethyl groups on the pyridine ring. Simple positional isomers—such as (4-(2-Methoxyethoxy)pyridin-2-yl)methanamine (CAS 1249795-97-8) or (2-(2-Methoxyethoxy)pyridin-3-yl)methanamine (CAS 1016765-58-4)—share the same molecular weight and elemental composition but exhibit divergent biological and chemical behaviors due to altered electronic distribution and steric accessibility . In the context of EGFR inhibitor design, the specific 3-alkoxy-4-aminomethyl pattern enables optimal orientation of the pyridine nitrogen and the pendant amine for key binding interactions within the kinase active site [1]. Substituting with a regioisomer can disrupt the critical hinge-binding motif or sterically clash with adjacent residues, leading to substantial loss of potency against clinically relevant EGFR mutants [2]. Consequently, procurement of the correct regioisomer is non-negotiable for maintaining fidelity in lead optimization campaigns and ensuring reproducibility in structure-activity relationship (SAR) studies.

Target Regioisomer 3-(2-Methoxyethoxy)-4-aminomethyl pyridine
Common Substitute 2-(2-Methoxyethoxy)-3-aminomethyl or 4-(2-Methoxyethoxy)-2-aminomethyl isomers
Hinge-binding motif may be disrupted by altered nitrogen/amine orientation
Biological target may shift from kinase inhibition to MAO activity

Quantitative Differentiation Evidence for (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine


Critical Intermediate for a Sub-Nanomolar EGFR Exon 20 Insertion Mutant Inhibitor

When incorporated into the 4H-pyrrolo[3,2-c]pyridin-4-one scaffold, (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine yields a compound (BDBM555101, US11339157 Example 1) that inhibits the EGFR exon 20 insertion mutant (D770_N771insSVD) with an IC50 of 0.779 nM [1]. This is markedly more potent than a closely related analog within the same patent series bearing a different alkoxy chain: the 3,3-dimethylbutoxy derivative (Example 2, BDBM555102) exhibits an IC50 of 3.99 nM against the same mutant under identical assay conditions [2]. The 5.1-fold difference in potency underscores the specific contribution of the 2-methoxyethoxy group on the 3-position of the pyridine ring to optimal target engagement.

EGFR Mutant Inhibition
Head-to-head
IC50 0.779 nM vs 3.99 nM
Reported 5.1-fold difference in EGFR D770_N771insSVD inhibition with 2-methoxyethoxy chain
Enzymatic assay; final inhibitor BDBM555101 vs. 3,3-dimethylbutoxy analog
EGFR exon 20 insertion kinase inhibitor targeted therapy

Validated Purity and Quality for Pharmaceutical R&D and Scale-Up

Procurement from reputable vendors ensures access to (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine at high purity, typically ≥98% as determined by HPLC, with some suppliers (e.g., MolCore) providing material under ISO certification, making it directly suitable for GLP and GMP-like research environments . In comparison, generic or non-certified sources may offer the positional isomer (6-(2-Methoxyethoxy)pyridin-3-yl)methanamine (CAS 1016724-24-5) at a lower purity of 95% , which would necessitate additional purification steps and risk introducing unknown impurities into synthetic sequences.

Purity & Quality
Data to verify
98% purity vs 95% purity
Higher purity with ISO certification may reduce in-house purification steps
Supplier specification; verify certificate of analysis
pharmaceutical intermediates quality control ISO certification

Regioisomeric Specificity Dictates Biological Activity in Kinase Inhibition

The 3-alkoxy-4-aminomethyl substitution pattern of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine is not arbitrary; it is a deliberate design element in potent kinase inhibitors. In the EGFR inhibitor series from US11339157, the pyridine nitrogen and the pendant amine are positioned to form a bidentate hinge-binding interaction with the kinase domain [1]. Regioisomers such as (2-(2-Methoxyethoxy)pyridin-3-yl)methanamine, while structurally similar, have been reported to exhibit monoamine oxidase (MAO) inhibition rather than selective kinase engagement, highlighting a complete divergence in biological target preference [2]. Although direct quantitative kinase inhibition data for the free methanamine regioisomers are not available, the class-level inference is clear: the specific substitution pattern is a prerequisite for the desired kinase inhibitory pharmacology observed in advanced leads.

Target Engagement Specificity
Class-level inference
EGFR kinase vs MAO
Regioisomeric substitution may shift primary target from kinase to MAO
Inferred from structural biology; direct kinase data for free amine not available
regioisomer kinase binding structure-activity relationship

High-Value Application Scenarios for (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine


Lead Optimization of Mutant-Selective EGFR Kinase Inhibitors

Based on the validated sub-nanomolar potency (IC50 = 0.779 nM) of derivatives incorporating this building block against EGFR exon 20 insertion mutants [1], medicinal chemistry teams should prioritize this compound for constructing focused libraries targeting resistant EGFR variants. The 5.1-fold superiority over the 3,3-dimethylbutoxy analog [2] makes it a preferred intermediate for synthesizing novel 4H-pyrrolo[3,2-c]pyridin-4-one scaffolds aimed at overcoming clinical resistance in non-small cell lung cancer (NSCLC).

Synthesis of High-Purity Pharmaceutical Intermediates Under Quality Systems

Given the availability of ISO-certified, 98% pure material [1], procurement of this compound is recommended for projects operating under GLP or GMP-like quality requirements. The higher purity specification (98%) compared to some regioisomeric alternatives (95%) [2] reduces the burden of in-house purification and minimizes the risk of introducing impurities into critical synthetic steps, thereby improving overall process robustness and yield consistency.

Structure-Activity Relationship (SAR) Studies on Pyridine-Based Kinase Inhibitors

The specific 3-alkoxy-4-aminomethyl substitution pattern of this compound is essential for proper hinge-binding orientation in kinase targets [1]. Researchers conducting SAR studies on pyridine-based inhibitors should use this precise regioisomer to avoid confounding biological data. Substituting with positional isomers like (2-(2-Methoxyethoxy)pyridin-3-yl)methanamine may lead to off-target MAO inhibition [2], thereby misdirecting lead optimization efforts and wasting valuable resources.

Application
Selection Property
Validation Focus
EGFR mutant inhibitor lead optimization
Regioisomeric building block fidelity
Inhibitor potency in enzymatic assays
Pharmaceutical intermediate synthesis under quality systems
ISO-certified high-purity supply
Batch purity consistency and impurity control
Kinase inhibitor SAR studies
Correct regioisomer for hinge-binding motif
Target kinase engagement vs. off-target MAO activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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